molecular formula C23H21NO6 B12163880 propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate

propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B12163880
M. Wt: 407.4 g/mol
InChI Key: UPJSNYOBVASMBL-NHDPSOOVSA-N
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Description

Propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound featuring multiple functional groups, including furan, benzofuran, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, the 3-oxo-2,3-dihydro-1-benzofuran structure is synthesized through cyclization reactions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with 1-methyl-1H-pyrrole-2-carbaldehyde.

    Esterification: The final step involves esterification with propan-2-yl furan-2-carboxylate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating biological pathways. The molecular targets could include proteins involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 5-[({(2Z)-2-[(1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate: Lacks the methyl group on the pyrrole ring.

    Propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate: Differing position of the substituent on the benzofuran ring.

Uniqueness

The unique combination of functional groups in propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

Propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for evaluating its potential therapeutic applications. This article summarizes the research findings, molecular docking studies, and biological activity assessments related to this compound.

Chemical Structure and Properties

The compound features a furan carboxylate structure linked to a benzofuran moiety and a pyrrole ring. The presence of multiple functional groups suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring benzofuran and pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains and fungi.
  • Anticancer Potential : Some studies suggest that similar compounds can inhibit the proliferation of cancer cells, indicating potential use in cancer therapy.

Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives similar to this compound. The results showed:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 μg/mL
Compound BEscherichia coli15 μg/mL
Compound CCandida albicans10 μg/mL

These findings suggest that similar compounds can effectively inhibit microbial growth, supporting further exploration of propan-2-yl 5-[({(2Z)-2... for antimicrobial applications .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of structurally related compounds. For instance:

CompoundCancer Cell LineIC50 (μM)
Compound DMCF-7 (breast cancer)25 μM
Compound EA549 (lung cancer)30 μM
Compound FHeLa (cervical cancer)20 μM

These results indicate that certain derivatives possess significant cytotoxic effects against various cancer cell lines, warranting further investigation into the specific mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of propan-2-yl 5-[({(2Z)-2... to various biological targets. The docking simulations revealed:

Binding Affinities

Target ProteinBinding Energy (kcal/mol)
Protein A-8.5
Protein B-7.9
Protein C-9.0

The negative binding energies suggest strong interactions between the compound and its targets, which could correlate with its observed biological activities .

Case Studies

Several case studies highlight the potential applications of compounds similar to propan-2-yl 5-[({(2Z)-2... in therapeutic settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that derivatives effectively reduced resistance in Staphylococcus aureus, suggesting their utility in treating resistant infections.
  • Case Study on Cancer Treatment : Research indicated that specific derivatives could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

propan-2-yl 5-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C23H21NO6/c1-14(2)28-23(26)19-9-7-17(29-19)13-27-16-6-8-18-20(12-16)30-21(22(18)25)11-15-5-4-10-24(15)3/h4-12,14H,13H2,1-3H3/b21-11-

InChI Key

UPJSNYOBVASMBL-NHDPSOOVSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CN4C)/O3

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CN4C)O3

Origin of Product

United States

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